![molecular formula C12H11Cl2N3O B15174395 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol CAS No. 920512-02-3](/img/structure/B15174395.png)
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the 3,6-dichloropyridin-2-ylamine intermediate. This intermediate is then reacted with 2-amino-5-hydroxybenzylamine under controlled conditions to form the final product. Common reagents used in these reactions include sodium hydroxide, ethanol, and methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and phenol groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 5-Amino-2-chloropyridine
- 2-Amino-3,5-dichloropyridine
Uniqueness
Compared to similar compounds, 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both amino and phenol groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
920512-02-3 |
|---|---|
Formule moléculaire |
C12H11Cl2N3O |
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
2-amino-5-[[(3,6-dichloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-2-4-11(14)17-12(8)16-6-7-1-3-9(15)10(18)5-7/h1-5,18H,6,15H2,(H,16,17) |
Clé InChI |
VNPKDCYYDIMMJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=C(C=CC(=N2)Cl)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


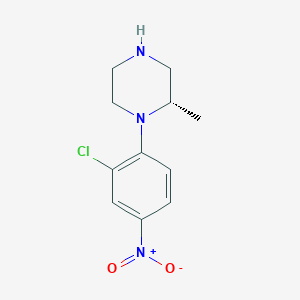

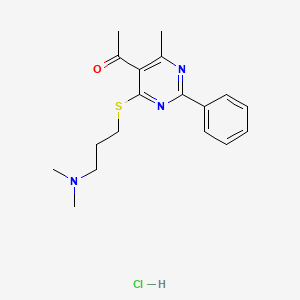
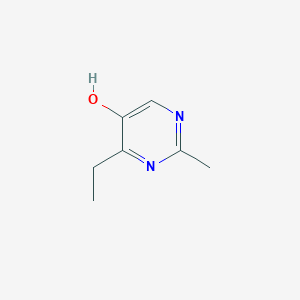
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
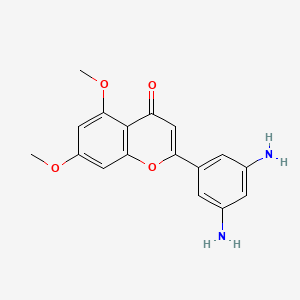
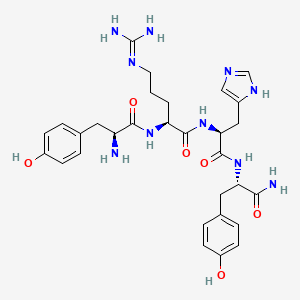

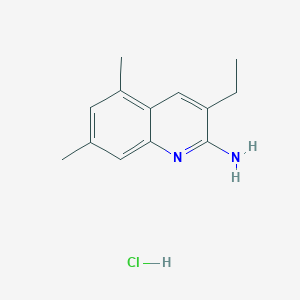
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
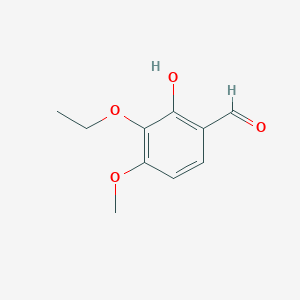
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
